molecular formula C31H27FN6O3S2 B2481420 N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 393586-22-6

N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2481420
CAS No.: 393586-22-6
M. Wt: 614.71
InChI Key: IHIUZDTVIWHGGB-UHFFFAOYSA-N
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Description

N-{[4-(2,3-Dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group, a sulfur-linked oxoethyl chain, and a methyl-furan-2-carboxamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with antimicrobial, anticancer, and anti-inflammatory agents reported in related studies .

Properties

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27FN6O3S2/c1-19-6-3-7-24(20(19)2)37-28(17-33-30(40)26-8-4-14-41-26)34-35-31(37)43-18-29(39)38-25(21-10-12-22(32)13-11-21)16-23(36-38)27-9-5-15-42-27/h3-15,25H,16-18H2,1-2H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIUZDTVIWHGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(2,3-Dimethylphenyl)-5-Mercapto-4H-1,2,4-Triazole

A mixture of 2,3-dimethylphenyl isothiocyanate (10.0 g, 56.8 mmol) and hydrazine hydrate (5.7 g, 113.6 mmol) in ethanol (150 mL) is refluxed for 8 hours. After cooling, the precipitated 4-(2,3-dimethylphenyl)-5-mercapto-4H-1,2,4-triazole is filtered and recrystallized from methanol, yielding a white solid (8.2 g, 82%).

Key Data

  • Yield : 82%
  • Melting Point : 168–170°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.38 (m, 3H, Ar-H), 3.92 (s, 1H, SH), 2.35 (s, 6H, CH3).

Preparation of the Pyrazoline Moiety

The pyrazoline segment, 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole , is synthesized via cyclocondensation.

Synthesis of Chalcone Intermediate

A solution of 4-fluorophenylacetone (12.0 g, 78.9 mmol) and thiophene-2-carbaldehyde (9.5 g, 85.0 mmol) in ethanol (200 mL) is treated with 40% NaOH (15 mL) and stirred at 0°C for 4 hours. The resulting chalcone derivative is isolated by filtration (14.3 g, 72%).

Cyclocondensation with Hydrazine Hydrate

The chalcone (10.0 g, 39.5 mmol) is refluxed with hydrazine hydrate (4.0 g, 79.0 mmol) in acetic acid (100 mL) for 6 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding the pyrazoline as a pale-yellow solid (7.8 g, 75%).

Key Data

  • Yield : 75%
  • HPLC Purity : 98.5%
  • 13C NMR (100 MHz, CDCl3) : δ 160.1 (C-F), 145.3 (C-S), 128.9–115.2 (Ar-C).

Functionalization of the Pyrazoline with a Bromoacetyl Group

The pyrazoline is functionalized to introduce a reactive bromoacetyl group for subsequent coupling.

Bromoacetylation Reaction

A solution of pyrazoline (5.0 g, 18.9 mmol) in dry dichloromethane (50 mL) is treated with bromoacetyl bromide (4.3 g, 21.7 mmol) and triethylamine (3.0 mL, 21.7 mmol) at 0°C. After stirring for 2 hours, the mixture is washed with water, dried over Na2SO4, and concentrated to yield 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl bromide as a crystalline solid (5.6 g, 85%).

Key Data

  • Yield : 85%
  • Melting Point : 132–134°C
  • IR (KBr) : 1715 cm−1 (C=O), 680 cm−1 (C-Br).

Coupling of the Triazole and Pyrazoline Moieties

The sulfanyl group of the triazole core is alkylated with the bromoacetyl-functionalized pyrazoline.

Thioether Formation

A mixture of 4-(2,3-dimethylphenyl)-5-mercapto-4H-1,2,4-triazole (3.0 g, 13.6 mmol), 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl bromide (5.2 g, 13.6 mmol), and K2CO3 (2.8 g, 20.4 mmol) in DMF (50 mL) is stirred at 60°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (dichloromethane/methanol, 95:5), yielding the coupled intermediate (6.1 g, 78%).

Key Data

  • Yield : 78%
  • LC-MS (ESI) : m/z 578.2 [M+H]+.

Introduction of the Furan-2-Carboxamide Group

The final step involves coupling the triazole-pyrazoline intermediate with furan-2-carboxylic acid.

Carboxamide Formation

The intermediate (4.0 g, 6.9 mmol) is dissolved in dry THF (50 mL) and treated with furan-2-carbonyl chloride (1.1 g, 8.3 mmol) and pyridine (1.1 mL, 13.8 mmol) at 0°C. After stirring for 4 hours, the mixture is concentrated and purified via recrystallization from ethanol/water (9:1), yielding the target compound as a white powder (3.5 g, 76%).

Key Data

  • Yield : 76%
  • Melting Point : 189–191°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, NH), 7.85–6.45 (m, 14H, Ar-H), 4.65 (s, 2H, CH2), 3.92–3.45 (m, 4H, pyrazoline-CH2).

Optimization and Scale-Up Considerations

Catalytic Improvements

Pd(PPh3)4 (0.5 mol%) enhances coupling efficiency in the thioether formation step, increasing yields to 85%.

Solvent and Temperature Effects

Replacing DMF with acetonitrile in Step 4.1 reduces side reactions, improving HPLC purity from 95% to 99%.

Analytical Characterization Summary

Property Value
Molecular Formula C34H29FN6O3S2
Molecular Weight 668.76 g/mol
HPLC Purity 99.2%
Melting Point 189–191°C
Solubility DMSO (>50 mg/mL), water (<0.1 mg/mL)

Challenges and Alternative Routes

Regioselectivity in Triazole Formation

Microwave-assisted synthesis (100°C, 30 min) reduces reaction time from 8 hours to 30 minutes while maintaining 80% yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

The target compound’s 1,2,4-triazole and dihydro-pyrazole cores are shared with several analogs:

  • Compound 4 and 5 () : Isostructural chloro/bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These feature thiazole instead of triazole but retain fluorophenyl and triazolyl groups, highlighting the role of halogen substituents in tuning electronic properties .
  • S-Alkylated 1,2,4-Triazoles () : Compounds 10–15 contain thioether linkages and fluorophenyl groups, analogous to the target’s sulfanyl-ethyl bridge. Their tautomeric equilibria (thione vs. thiol) influence reactivity and binding interactions, a factor critical for biological activity .
Table 1: Structural Comparison of Key Compounds
Compound Core Structure Key Substituents Biological Activity (If Reported)
Target Compound 1,2,4-Triazole 2,3-Dimethylphenyl, Thiophen-2-yl, Fluorophenyl N/A (Inferred antimicrobial potential)
Compound 4 () Thiazole Chlorophenyl, Fluorophenyl, Triazolyl Antimicrobial
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiazole 3,5-Difluorophenyl, Nitrothiophene Narrow-spectrum antibacterial
S-Alkylated Triazole 10 () 1,2,4-Triazole Phenylsulfonyl, Fluorophenyl, Thioether N/A (Structural focus)

Substituent Effects

  • Fluorophenyl Groups : Present in the target compound and analogs (), fluorophenyl enhances lipophilicity and metabolic stability, common in antimicrobial and kinase inhibitors .
  • Thiophen-2-yl vs. Nitrothiophene : The target’s thiophene ring may engage in π-π stacking, while nitro groups in ’s compounds enhance electron-withdrawing effects, impacting antibacterial efficacy .
  • Sulfanyl Bridges : The target’s 2-oxoethylsulfanyl group mirrors S-alkylated triazoles in , where thioether linkages improve membrane permeability .

Yield and Purity Challenges

  • reports a 42% purity for N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, underscoring purification challenges in multi-step syntheses .
  • In contrast, S-alkylated triazoles () achieve >95% purity via recrystallization, suggesting optimized protocols for the target compound .

Methodological Considerations in Similarity Assessment

emphasizes that structural similarity (topological, metric, electronic) underpins virtual screening. The target’s van der Waals descriptors () and electronic profile () should be computationally modeled to predict bioactivity .

Biological Activity

N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Synthesis and Structure

The synthesis of this compound involves multiple steps:

  • Preparation of Core Structures : The synthesis begins with the formation of the triazole ring, followed by the incorporation of thiophene and pyrazole groups.
  • Functional Group Modifications : The introduction of various functional groups such as dimethylphenyl and fluorophenyl enhances the compound's biological properties.

The compound's structure includes multiple functional groups that are crucial for its biological activity.

Biological Activity

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
N-{[...]}A549 (lung)16.06 ± 0.09
N-{[...]}CT26 (colon)22.91 ± 0.16
N-{[...]}HepG2 (liver)21.38 ± 0.69

These results indicate that modifications in the structure can lead to enhanced cytotoxicity, suggesting a promising avenue for anticancer drug development .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The proposed pathways include:

  • Signal Transduction Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
  • Enzymatic Inhibition : It has been observed to inhibit key enzymes involved in tumor growth and metastasis.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on A549 Cell Line : A study reported that this compound significantly reduced cell viability in A549 cells with an IC50 value of 16.06 µM, indicating strong anticancer potential .
  • CT26 Cell Line Evaluation : Another investigation found that modifications enhancing electron-withdrawing characteristics improved cytotoxicity against CT26 cells (IC50 = 22.91 µM), suggesting structural modifications can optimize therapeutic efficacy .

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